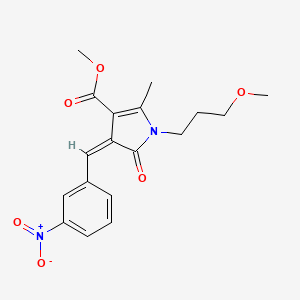
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase inhibitors (JAK inhibitors) that work by blocking the activity of specific enzymes involved in the immune system.
Mecanismo De Acción
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide works by inhibiting the activity of JAK enzymes, specifically JAK1 and JAK3. These enzymes are involved in the signaling pathways of cytokines, which are proteins that regulate the immune response. By blocking the activity of JAK enzymes, N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide can reduce the production of cytokines and prevent inflammation.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune and inflammatory diseases. In clinical trials, N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK enzymes, making it a useful tool for studying the immune response and cytokine signaling pathways. The compound has also been extensively studied in preclinical and clinical trials, providing a wealth of data on its mechanism of action and therapeutic potential.
However, there are also limitations to using N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in lab experiments. The compound is expensive and difficult to synthesize, making it less accessible to researchers. In addition, the compound has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of research is to explore the potential of the compound in the treatment of other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another area of research is to investigate the off-target effects of the compound and develop more selective JAK inhibitors. Finally, researchers can study the long-term safety and efficacy of N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide in clinical trials to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of 4-bromo-1-cyclopropylbenzene with piperidine-2,6-dione in the presence of a palladium catalyst and a base. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product. The synthesis method has been optimized and improved over the years, resulting in higher yields and purity of the compound.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound works by inhibiting the activity of JAK enzymes, which are involved in the immune response. By blocking these enzymes, N-cyclopropyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide can reduce inflammation and prevent tissue damage.
Propiedades
IUPAC Name |
N-cyclopropyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14-3-1-2-10-16(14)12-6-8-13(9-7-12)20(18,19)15-11-4-5-11/h6-9,11,15H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJQUHFKBRKPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-chloro-2-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5177226.png)
![3-[(benzylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B5177234.png)
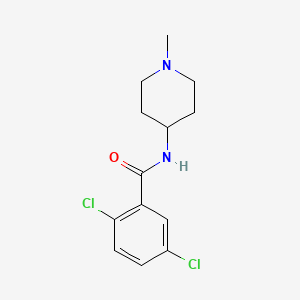
![(2,3-dichlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5177249.png)
![isopropyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B5177253.png)
![N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5177267.png)
![methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5177270.png)
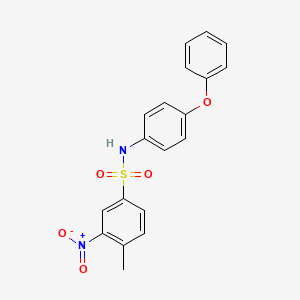
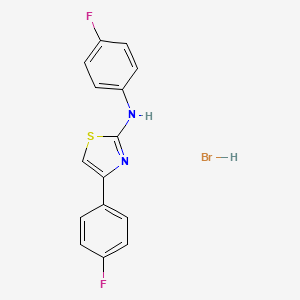
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5177285.png)
![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5177296.png)
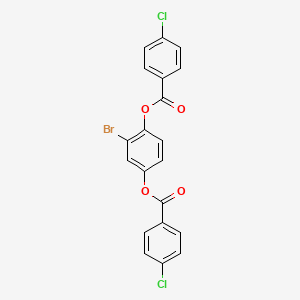
![[2-(benzylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5177308.png)
